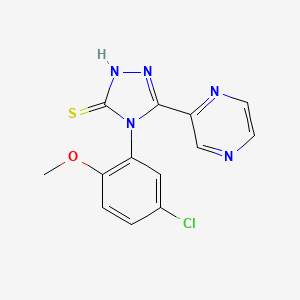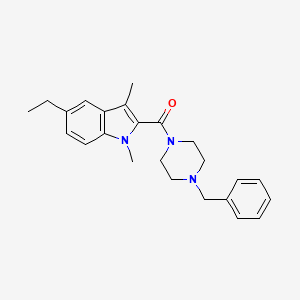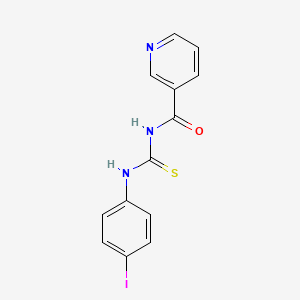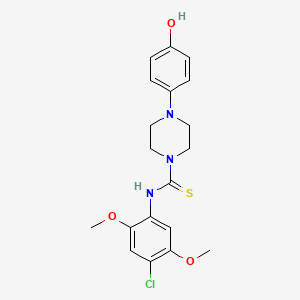![molecular formula C13H20N4O6 B10864289 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diacetyl-9,9-dimethyl-1,5-dinitro-](/img/structure/B10864289.png)
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diacetyl-9,9-dimethyl-1,5-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[331]NON-3-YL)-1-ETHANONE is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE typically involves a multi-step process. One common method starts with the Mannich reaction, where 1,3-dinitropropanes react with formaldehyde and primary amines to form 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane derivatives . The acetylation of these derivatives can then be achieved using acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions: 1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amines, while oxidation produces nitro compounds.
科学研究应用
1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. The acetyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
相似化合物的比较
1,5-Dinitro-3,7-diazabicyclo[3.3.1]nonane: Shares a similar bicyclic structure but lacks the acetyl group.
3,5-Dinitropiperidine: Another related compound with a simpler ring structure.
Uniqueness: 1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE is unique due to its specific combination of functional groups and its bicyclic framework, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H20N4O6 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC 名称 |
1-(7-acetyl-9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C13H20N4O6/c1-9(18)14-5-12(16(20)21)7-15(10(2)19)8-13(6-14,17(22)23)11(12,3)4/h5-8H2,1-4H3 |
InChI 键 |
NHNWMGAPTRPYJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC2(CN(CC(C1)(C2(C)C)[N+](=O)[O-])C(=O)C)[N+](=O)[O-] |
溶解度 |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3,11-trimethyl-10-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864232.png)
![3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one](/img/structure/B10864238.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)acetohydrazide](/img/structure/B10864250.png)
![2-Chloro-1-[2-(3-methoxyphenyl)-6,7-dihydroimidazo[1,2-A]pyrimidin-8(5H)-YL]-1-propanone](/img/structure/B10864254.png)
![2-[(4-Chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B10864258.png)
![1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10864264.png)
![methyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate](/img/structure/B10864269.png)
![Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B10864275.png)

![6-chloro-3-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10864307.png)
